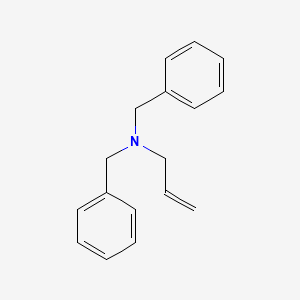

N,N-dibenzylprop-2-en-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

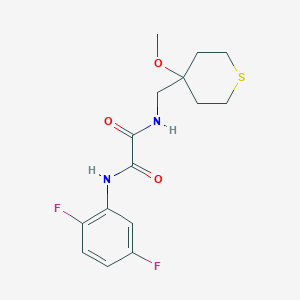

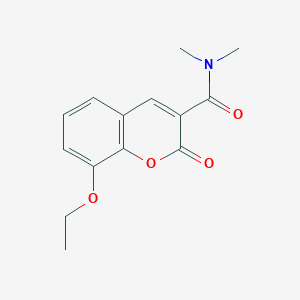

“N,N-dibenzylprop-2-en-1-amine” is a chemical compound with the empirical formula C10H13N . It is a solid substance and its molecular weight is 147.22 . The SMILES string for this compound is C=CCNCc1ccccc1 .

Molecular Structure Analysis

The InChI key for “N,N-dibenzylprop-2-en-1-amine” is RHUCQDQRNUUMKY-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis

“N,N-dibenzylprop-2-en-1-amine” is a solid substance . Its molecular weight is 147.22 and its empirical formula is C10H13N .科学的研究の応用

Alkylation of Amines

A study by Williams (1994) describes the alkylation of amines at the alpha position to nitrogen using free radical methodology, which is relevant to compounds like N,N-dibenzylprop-2-en-1-amine. This process can generate radicals that undergo a hydrogen shift to form stable α-amino radicals, useful in synthesizing α-alkylated amines (Williams, 1994).

Biocatalytic Deracemisation of Amines

Carr et al. (2005) explored the use of amine oxidases for the deracemisation of cyclic secondary amines, which could have implications for substances like N,N-dibenzylprop-2-en-1-amine. This process is significant in the synthesis of pharmaceuticals and agrochemicals due to the biological activity of secondary amines (Carr et al., 2005).

Chemical Transformations Predicted by Mass Spectrometry

Wang et al. (2006) used tandem mass spectrometry to predict the chemical transformations of derivatives similar to N,N-dibenzylprop-2-en-1-amine. This study provides insights into the reactivity of such molecules, which is crucial in the development of new chemical compounds (Wang et al., 2006).

Phototriggered Labeling and Crosslinking

A 2020 study by Wang et al. discussed the use of 2-nitrobenzyl alcohol derivatives for phototriggered labeling and crosslinking of biomolecules, with selectivity for amines. This research could potentially be applied to compounds like N,N-dibenzylprop-2-en-1-amine in drug discovery and protein engineering (Wang et al., 2020).

Selective Removal of SO2

In 2014, Tailor et al. studied the selective adsorption of SO2 using tertiary amine-containing materials. This research may be relevant to N,N-dibenzylprop-2-en-1-amine, as such compounds can be used in environmental applications for gas adsorption (Tailor et al., 2014).

Enantioselective Synthesis of Chiral Amines

Research by Steck et al. (2020) focused on the biocatalytic strategy for asymmetric N-H carbene insertion of aromatic amines, relevant to the synthesis of N,N-dibenzylprop-2-en-1-amine. This approach is important for creating optically active amines used in pharmaceuticals (Steck et al., 2020).

Melatonin-N,N-Dibenzyl(N-Methyl)Amine Hybrids for Alzheimer's

López-Iglesias et al. (2014) developed melatonin-N,N-dibenzyl(N-methyl)amine hybrids with neurogenic, antioxidant, cholinergic, and neuroprotective properties. These compounds could contribute to CNS repair and Alzheimer's disease treatment (López-Iglesias et al., 2014).

Amination Reactions with Aryl Halides

Grasa et al. (2001) explored amination reactions involving aryl halides, which could be applied to N,N-dibenzylprop-2-en-1-amine. This research is essential for synthesizing complex organic molecules, including pharmaceuticals (Grasa et al., 2001).

Safety and Hazards

“N,N-dibenzylprop-2-en-1-amine” is classified as a dangerous substance. It has the signal word “Danger” and is classified as Eye Damage 1 and Skin Corrosion 1C . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

While specific future directions for “N,N-dibenzylprop-2-en-1-amine” are not available, the field of amine chemistry continues to be a vibrant area of research. Amines are crucial in the development of pharmaceuticals, agrochemicals, and materials science . Future research may focus on developing more efficient synthesis methods, studying the biological activity of amines, and exploring their potential applications in various fields.

特性

IUPAC Name |

N,N-dibenzylprop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-2-13-18(14-16-9-5-3-6-10-16)15-17-11-7-4-8-12-17/h2-12H,1,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPRBZWNEQXSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dibenzylprop-2-en-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)

![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)

![3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2677205.png)

![7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2677206.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2677211.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)